N-(4-Cyanooxan-4-YL)-5-(4-ethylphenyl)furan-2-carboxamide
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Overview
Description
N-(4-Cyanooxan-4-YL)-5-(4-ethylphenyl)furan-2-carboxamide is a synthetic organic compound It is characterized by the presence of a furan ring, a cyano group, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanooxan-4-YL)-5-(4-ethylphenyl)furan-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the ethylphenyl group: This can be achieved through Friedel-Crafts alkylation or other suitable methods.
Incorporation of the cyano group: This step might involve nucleophilic substitution or other reactions to introduce the cyano group.
Formation of the carboxamide: The final step could involve the reaction of an amine with a carboxylic acid derivative to form the carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanooxan-4-YL)-5-(4-ethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or functional groups.
Reduction: Reduction reactions could be used to modify the cyano group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-Cyanooxan-4-YL)-5-(4-ethylphenyl)furan-2-carboxamide may have several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis or as a ligand in coordination chemistry.
Biology: The compound might have potential as a bioactive molecule, with applications in drug discovery or as a biochemical probe.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound may find use in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of N-(4-Cyanooxan-4-YL)-5-(4-ethylphenyl)furan-2-carboxamide would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Cyanophenyl)-5-(4-ethylphenyl)furan-2-carboxamide
- N-(4-Cyanooxan-4-YL)-5-(4-methylphenyl)furan-2-carboxamide
- N-(4-Cyanooxan-4-YL)-5-(4-ethylphenyl)thiophene-2-carboxamide
Uniqueness
N-(4-Cyanooxan-4-YL)-5-(4-ethylphenyl)furan-2-carboxamide is unique due to the specific combination of functional groups and the furan ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-5-(4-ethylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-14-3-5-15(6-4-14)16-7-8-17(24-16)18(22)21-19(13-20)9-11-23-12-10-19/h3-8H,2,9-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDKZWQTOBWAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)C(=O)NC3(CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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